1-[4-(2-Methoxyethoxy)phenyl]guanidine is a compound classified as a guanidine derivative, notable for its potential applications in medicinal chemistry. This compound features a methoxyethoxy group attached to a phenyl ring, which is connected to a guanidine functional group. Its structural complexity and unique properties make it of interest in various scientific studies, particularly in the fields of pharmacology and organic synthesis.
The compound falls under the category of organic compounds, specifically within the broader classification of guanidines. It is characterized by the presence of a guanidine group, which is known for its biological activity and potential therapeutic applications. The chemical taxonomy places it within the superclass of benzenoids, and it is further classified as an aromatic alcohol due to its phenolic structure.
The synthesis of 1-[4-(2-Methoxyethoxy)phenyl]guanidine typically involves multi-step organic reactions starting from commercially available precursors. A common method includes the reaction of an appropriate phenol derivative with a guanidine reagent under acidic or basic conditions.
1-[4-(2-Methoxyethoxy)phenyl]guanidine has a molecular formula of and features the following structural components:
The compound can participate in various chemical reactions typical for guanidines, including:
The mechanism of action for 1-[4-(2-Methoxyethoxy)phenyl]guanidine is primarily related to its interaction with biological targets such as enzymes or receptors. The guanidine group can facilitate hydrogen bonding and ionic interactions, enhancing binding affinity.
1-[4-(2-Methoxyethoxy)phenyl]guanidine holds promise in various scientific applications:
The guanidine functional group (–NHC(=NH)NH₂) is a superbase with remarkable proton affinity, typically exhibiting pK_a values between 12–13 in aqueous environments. This high basicity ensures near-complete protonation to the guanidinium form (pK_a ~13.5) at physiological pH, creating a permanent cationic charge critical for electrostatic interactions with biological targets. The planar guanidinium group enables multivalent hydrogen bonding through its three nitrogen atoms and two NH₂ groups, allowing simultaneous interaction with anionic residues (e.g., carboxylates, phosphates) via charge-assisted hydrogen bonds [2] [8]. This bifunctionality—electrostatic attraction complemented by directional hydrogen bonding—explains why guanidine serves as a privileged scaffold in drug design. Approximately 15% of FDA-approved drugs contain guanidine or structurally related amidine moieties, including antidiabetics (metformin), antivirals (zanamivir), and antibacterials (streptomycin) [5] [8]. The Y-aromaticity of guanidinium confers exceptional stability against hydrolysis and metabolic degradation, enhancing drug half-life. Furthermore, electronic modulation via N-substitution can fine-tune basicity; for instance, aryl substitution (as in 1-[4-(2-methoxyethoxy)phenyl]guanidine) reduces pK_a to 8–10, optimizing membrane permeability while retaining target engagement [2] [5].
Aryl guanidines exhibit targeted bioactivity by engaging specific enzymes and receptors through their cationic and hydrogen-bonding pharmacophores. The aryl ring enables π-stacking interactions with hydrophobic enzyme pockets or receptor subsites, while the guanidinium group binds anionic catalytic residues. This dual mechanism underpins the activity of several clinical agents:
Specifically, para-substituted aryl guanidines like our target compound demonstrate enhanced affinity for oxidoreductases and membrane transporters due to optimal spatial positioning of the side chain into hydrophobic clefts. The 2-methoxyethoxy extension in 1-[4-(2-methoxyethoxy)phenyl]guanidine may mimic natural substrates of monooxygenases or kinases, as seen in morpholine-containing analogs (e.g., N-[4-(morpholin-4-yl)phenyl]guanidine) that inhibit enzymes like monoacylglycerol lipase (MGL) [7]. Computational studies suggest para-alkoxyaryl guanidines preferentially bind G-protein coupled receptors (GPCRs) and bacterial topoisomerases, likely through guanidinium-phosphate backbone interactions [5] [8].
Structural Element | Target Interaction Mechanism | Example Compounds |
---|---|---|
Guanidinium cation | Charge pairing with anionic residues (Asp/Glu), phosphate groups | Streptomycin, Zanamivir |
para-Substituted aryl ring | π-Stacking in hydrophobic pockets; orientation of side chains | 1-(4-Methoxyphenyl)guanidine |
Ether oxygen atoms | H-bond acceptance; solvation enhancement | 1-[4-(2-Methoxyethoxy)phenyl]guanidine |
Flexible ethylene bridge | Conformational adaptation to binding sites | N-[4-(Morpholin-4-yl)phenyl]guanidine |
The molecular design of 1-[4-(2-methoxyethoxy)phenyl]guanidine merges three pharmacophoric elements:
This combination addresses key limitations of simpler aryl guanidines: poor solubility and membrane permeability. The methoxyethoxy group acts as a bioisostere of polyethylene glycol (PEG) chains, improving water solubility without requiring ionization—a valuable trait for crossing biological barriers [2]. Recent studies on structurally analogous guanidines (e.g., CAPP4) reveal potent activity against multidrug-resistant bacteria, including ESBL-producing E. coli and MRSA, with MIC values as low as 2–8 µg/mL [1]. The flexible side chain may enable membrane intercalation, disrupting bacterial envelopes while avoiding mammalian cell toxicity—a mechanism proposed for amphiphilic guanidines [5] [8]. Additionally, the electron-donating methoxy group could stabilize the aryl ring’s interaction with oxidative enzymes like cytochrome P450, suggesting metabolically robust scaffold development [2] [7].
Compound | Structure | Reported Activities | Key Differentiator from Target |
---|---|---|---|
1-(4-Methoxyphenyl)guanidine | para-Methoxy substitution | Antimicrobial, enzyme inhibition | Lacks ethylene glycol spacer |
N-[4-(Morpholin-4-yl)phenyl]guanidine | Morpholine terminus | Kinase/MGL inhibition | Cyclic tertiary amine vs. acyclic ether |
CAPP4 | Undisclosed guanidine derivative | Potent vs. ESBL E. coli, MRSA | Structure not fully comparable |
Metformin | Dimethylbiguanide | Antidiabetic | Aliphatic biguanide vs. aryl monoguanidine |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5